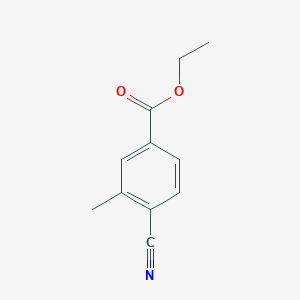

Benzoic acid, 4-cyano-3-methyl-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoic acid, 4-cyano-3-methyl-, ethyl ester is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the aromatic ring is substituted with a cyano group at the 4-position and a methyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-cyano-3-methyl-, ethyl ester typically involves the esterification of 4-cyano-3-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Cyano-3-methylbenzoic acid+EthanolH2SO4Benzoic acid, 4-cyano-3-methyl-, ethyl ester+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-cyano-3-methyl-, ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Hydrolysis: 4-Cyano-3-methylbenzoic acid and ethanol.

Reduction: 4-Amino-3-methylbenzoic acid ethyl ester.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Benzoic Acid Derivatives in Drug Development

Benzoic acid derivatives, including 4-cyano-3-methyl-, ethyl ester, are utilized as intermediates in the synthesis of pharmaceutical compounds. The cyano group enhances the reactivity of the molecule, making it suitable for various chemical transformations that lead to biologically active compounds. For instance, this compound can be used in the synthesis of anti-inflammatory agents and other therapeutic drugs.

Case Study: Synthesis of N-Substituted Compounds

A study demonstrated the use of 4-cyano-3-methyl-, ethyl ester as a precursor in the synthesis of N-substituted 2-pyridone derivatives through a cyanoacetylation reaction. The reaction yielded high purity products using both conventional heating and ultrasonication methods, indicating the compound's versatility in drug synthesis .

| Compound | Yield (%) | Method Used | Reference |

|---|---|---|---|

| N-(4-Carboxy phenyl)-4,6-dimethyl-3-cyano-2-pyridone | 91% | Ultrasonication | |

| 4-(2-Cyanoacetamido)benzoic Acid | 93% | Ultrasonication |

Agricultural Applications

Use in Pesticide Formulations

The compound is also explored in agricultural chemistry as an intermediate for pesticide development. Its structural properties allow it to be modified into various agrochemicals that target specific pests while minimizing environmental impact.

Case Study: Synthesis of Pesticides

Research indicates that derivatives of benzoic acid can be synthesized to create effective pesticides. These compounds are designed to disrupt pest metabolic pathways or act as growth regulators. The ability to modify the cyano group facilitates the creation of compounds with enhanced efficacy against target pests .

Materials Science Applications

Functional Polymers and Liquid Crystals

Benzoic acid derivatives are employed in materials science for developing functional polymers and liquid crystal displays (LCDs). The presence of the cyano group allows for increased polarity and interactions with other materials, which is crucial in creating advanced materials with specific properties.

Case Study: Liquid Crystal Precursor

Methyl 4-cyanobenzoate has been identified as a precursor for liquid crystal materials. Its ability to form mesogenic phases makes it valuable in LCD technology, where precise control over molecular orientation is necessary for optimal display performance .

Wirkmechanismus

The mechanism of action of benzoic acid, 4-cyano-3-methyl-, ethyl ester depends on its specific application. In general, the ester can act as a prodrug, where it is metabolized in the body to release the active acid form. The cyano group can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary depending on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-cyanobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-cyanobenzoate: Similar structure but without the methyl group on the aromatic ring.

4-Cyanobenzoic acid: The parent acid without esterification.

Uniqueness

Benzoic acid, 4-cyano-3-methyl-, ethyl ester is unique due to the presence of both the cyano and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The ethyl ester group also affects its solubility and pharmacokinetic properties compared to similar compounds.

Biologische Aktivität

Benzoic acid, 4-cyano-3-methyl-, ethyl ester (CAS No. 1261674-52-5) is an organic compound notable for its unique structural features, including a cyano group and a methyl group on the benzene ring, along with an ethyl ester functional group. This structure contributes to its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science.

- Molecular Formula : C12H13N1O2

- Molecular Weight : Approximately 220.22 g/mol

The presence of the cyano and methyl groups at specific positions on the benzene ring enhances its chemical reactivity and biological activity compared to other benzoic acid derivatives.

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including 4-cyano-3-methyl-, ethyl ester, exhibit significant antimicrobial activity. A study focused on various benzoic acid derivatives showed that compounds with cyano groups often display enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various studies. For instance, similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. By inhibiting these enzymes, benzoic acid derivatives can reduce the production of pro-inflammatory mediators like prostaglandins .

The mechanism of action for this compound primarily involves:

- Inhibition of COX Enzymes : This leads to decreased synthesis of inflammatory mediators.

- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in inflammation and pain pathways, thereby modulating biological responses .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated various benzoic acid derivatives for antibacterial activity. The results indicated that compounds with cyano substitutions exhibited higher efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

- Anti-inflammatory Activity : In a controlled experiment involving human whole blood assays, benzoic acid derivatives were tested for their ability to inhibit PGE2-induced TNFα production. The results showed that the compound had an IC50 value indicating substantial anti-inflammatory potential compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Benzoic acid, 4-cyano-, methyl ester | 1129-35-7 | Lacks ethyl ester functionality |

| Benzoic acid, 4-cyano-, isopropyl ester | 29240-33-3 | Contains isopropyl instead of ethyl |

| Benzoic acid, 3-cyano-4-methyl-, ethyl ester | 96259-68-6 | Different position of cyano and methyl groups |

This table illustrates how this compound stands out due to its specific functional groups that contribute to its unique biological activity.

Eigenschaften

IUPAC Name |

ethyl 4-cyano-3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHWHPNPRSVIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.